molecular formula C77H58BF24IrNO2P- B14796527 ThrePHOX

ThrePHOX

Cat. No.: B14796527
M. Wt: 1719.3 g/mol
InChI Key: OYQSQQMXRUOJGB-UHFFFAOYSA-N
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Description

ThrePHOX is a chiral phosphinooxazoline ligand that has gained prominence in the field of asymmetric catalysis. It is derived from threonine and features a unique stereochemistry that allows it to transmit chirality effectively. This compound ligands are known for their versatility and high enantioselectivity in various catalytic reactions, making them valuable tools in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: ThrePHOX ligands are typically synthesized from amino alcohols. The central intermediate in the synthesis is a derivative bearing a methoxycarbonyl group at the stereogenic center next to the oxazoline nitrogen atom. The addition of methylmagnesium chloride to this intermediate leads to a tertiary alcohol, which can then be acylated or silylated to produce this compound ligands with different steric demands .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of robust and reproducible reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: ThrePHOX ligands are involved in various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from reactions involving this compound ligands are optically active compounds with high enantiomeric excess, which are valuable in the synthesis of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism by which ThrePHOX ligands exert their effects involves the transmission of chirality from the ligand to the substrate. The stereochemistry of this compound is positioned at the center of the backbone, allowing it to transmit chirality to both sides of the chelate. This unique feature enhances the enantioselectivity of the catalytic reactions in which this compound ligands are involved .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its ability to transmit chirality effectively to both sides of the chelate, resulting in higher enantioselectivities compared to its progenitors and derivatives. Its versatility and stability in various catalytic reactions make it a preferred choice for many synthetic applications .

Properties

Molecular Formula

C77H58BF24IrNO2P-

Molecular Weight

1719.3 g/mol

IUPAC Name

cycloocta-1,5-diene;iridium;[2-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-1,3-diphenylpropan-2-yl]oxy-diphenylphosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C37H34NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-26,29,35H,27-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;;

InChI Key

OYQSQQMXRUOJGB-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1CC=CCCC=C1.[Ir]

Origin of Product

United States

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